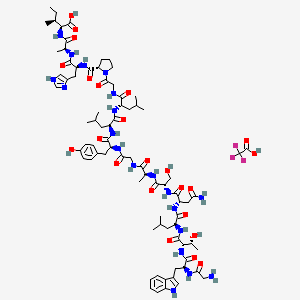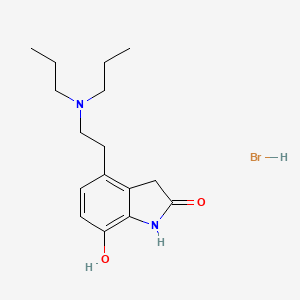
7-Hydroxy Ropinirole HBr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Ropinirole HBr is a derivative of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and restless legs syndrome . This compound is known for its high affinity for dopamine D2 receptors, which play a crucial role in its pharmacological effects .
Méthodes De Préparation
The synthesis of 7-Hydroxy Ropinirole HBr involves the hydroxylation of ropinirole. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the use of formaldehyde under alkaline conditions to induce the hydroxylation reaction . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
7-Hydroxy Ropinirole HBr undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
7-Hydroxy Ropinirole HBr has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Hydroxy Ropinirole HBr is similar to that of ropinirole. It acts as a dopamine agonist, primarily targeting dopamine D2 receptors in the brain . By stimulating these receptors, it helps to alleviate symptoms of Parkinson’s disease and restless legs syndrome. The molecular pathways involved include the modulation of dopaminergic signaling, which is crucial for motor control and other neurological functions .
Comparaison Avec Des Composés Similaires
7-Hydroxy Ropinirole HBr can be compared with other similar compounds, such as:
Ropinirole: The parent compound, which is also a dopamine agonist but lacks the hydroxyl group.
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Propriétés
Numéro CAS |
81654-57-1 |
|---|---|
Formule moléculaire |
C16H25BrN2O2 |
Poids moléculaire |
357.29 g/mol |
Nom IUPAC |
4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one;hydrobromide |
InChI |
InChI=1S/C16H24N2O2.BrH/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16;/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20);1H |
Clé InChI |
NWUPDFWWRYNPAE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


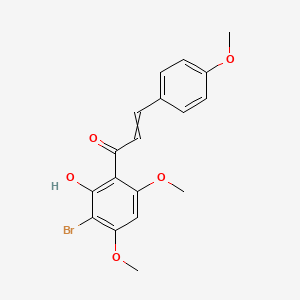
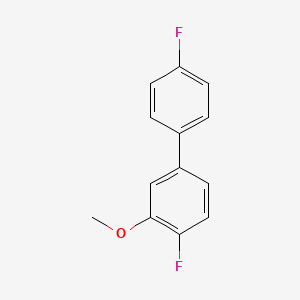

![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
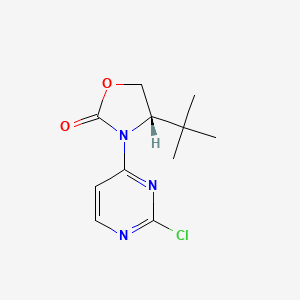


![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)

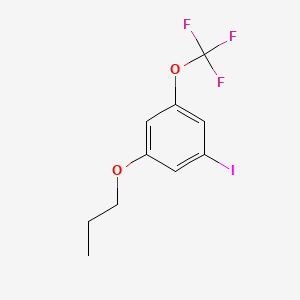
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
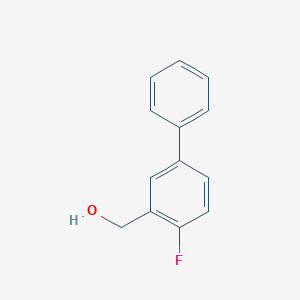
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
